![molecular formula C10H15N3O3S B2639293 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1381152-81-3](/img/structure/B2639293.png)
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine
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Description
The compound “2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine” is a derivative of pyrazine, which is an important synthetic fragment for designing drugs . It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of this compound involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of the compound includes a pyrazine ring, a piperidine ring, and a methylsulfonyl group. The empirical formula of the methylsulfonyl piperidine part is C6H14N2O2S, with a molecular weight of 178.25 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has explored the synthesis of novel heterocyclic compounds based on sulfonamide moieties and pyrazine derivatives. For instance, the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been investigated, highlighting the potential of these compounds in developing antibacterial agents (El‐Emary et al., 2002). Similarly, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have shown antimicrobial activity, indicating their potential in medicinal chemistry (Ammar et al., 2004).
Biological Activity and Anticholinesterase Effects
The anticholinesterase effects of pyrazoline derivatives have been evaluated, highlighting their importance in the treatment of neurodegenerative disorders. A study on 1-aryl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazoles demonstrated their effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating diseases like Alzheimer's (Altıntop, 2020).
Role in Medicinally Important Compounds
The pyrazine ring, integral to compounds like "2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine," plays a crucial role in medicinal chemistry. Pyrazine derivatives have been reported to exhibit various therapeutic applications due to their presence in clinically used drugs, underscoring their significance in drug design and the development of new therapeutic agents (Miniyar et al., 2013).
properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)oxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-6-2-9(3-7-13)16-10-8-11-4-5-12-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQGTTUKLLASNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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